AA29504

GABAA receptor extrasynaptic tonic inhibition

Researchers probing tonic inhibition often struggle to isolate δ-GABAAR currents from synaptic components. AA29504 is a validated δ-preferring Ago-PAM that resolves this selectivity challenge. • 3-fold increase in maximal GABA response at α4β3δ receptors vs. no change at α1β3γ2s • 4.2-fold potentiation of THIP-induced tonic current in dentate gyrus granule cells • ≥98% HPLC purity; supplied in 5-50 mg research quantities with batch-specific CoA

Molecular Formula C19H25N3O2
Molecular Weight 327.4 g/mol
CAS No. 945828-50-2
Cat. No. B1662351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAA29504
CAS945828-50-2
SynonymsN1-Ethoxycarbonyl-N4-[(2,4,6-trimethylpheny)lmethyl]-1,2,4-triaminobenzene
Molecular FormulaC19H25N3O2
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=C(C=C(C=C1)NCC2=C(C=C(C=C2C)C)C)N
InChIInChI=1S/C19H25N3O2/c1-5-24-19(23)22-18-7-6-15(10-17(18)20)21-11-16-13(3)8-12(2)9-14(16)4/h6-10,21H,5,11,20H2,1-4H3,(H,22,23)
InChIKeySCOOTUMXCXKEAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AA29504 (CAS 945828-50-2): A δ-Subunit-Preferring GABAA Receptor Ago-PAM for Extrasynaptic Tonic Inhibition Research


AA29504 ([2-amino-4-(2,4,6-trimethylbenzylamino)-phenyl]-carbamic acid ethyl ester) is a retigabine analog that functions as an agonist and positive allosteric modulator (Ago-PAM) of γ-aminobutyric acid type A receptors (GABAARs) [1]. This compound exhibits preferential activity at δ-subunit-containing extrasynaptic GABAARs over γ2-subunit-containing synaptic receptors, making it a key pharmacological tool for probing the physiological roles of tonic inhibition mediated by native δ-GABAARs [1][2].

AA29504: Why Generic GABAA Modulators Cannot Replicate Its δ-Subunit Pharmacological Signature


AA29504 is not interchangeable with other GABAA receptor modulators due to its unique functional profile as an Ago-PAM with preferential efficacy at δ-containing extrasynaptic receptors. Unlike pure PAMs (e.g., benzodiazepines) which only enhance GABA efficacy at synaptic γ2-containing receptors, or δ-selective agonists (e.g., THIP/gaboxadol) which act solely as agonists, AA29504 combines both agonist and PAM activities with distinct δ/γ2 differential modulation [1]. Furthermore, while AA29504 retains some KCNQ channel activity as a retigabine analog, its potency at these channels is 3-4 fold lower than retigabine, and it potentiates GABAARs at sub-micromolar concentrations where KCNQ effects are negligible [2]. This multi-mechanistic, subtype-preferring profile means that substituting AA29504 with another GABAAR modulator will not recapitulate its specific experimental outcomes in studies of tonic inhibition, anxiety, or neuronal excitability.

AA29504 Quantitative Differentiation: Head-to-Head Evidence vs. Retigabine, THIP, and DS2


3-Fold Potentiation of Maximum GABA Response at α4β3δ vs. No Change at α1β3γ2s Receptors

AA29504 (1 μM) demonstrates clear δ-subunit preference: it increases the maximum GABA response at α4β3δ extrasynaptic receptors 3-fold, while producing no change in the maximum GABA response at α1β3γ2s synaptic receptors [1]. This differential modulation confirms its primary action at δ-containing GABAARs.

GABAA receptor extrasynaptic tonic inhibition allosteric modulation

Potentiation of Tonic Current: 4.2-Fold in Granule Cells vs. 2.6-Fold in Interneurons

In mouse brain slice electrophysiology, AA29504 (1 μM) potentiated the THIP-induced tonic current 4.2-fold in dentate gyrus granule cells, while the same concentration produced only a 2.6-fold potentiation in interneurons [1]. This demonstrates cell-type specific modulation of extrasynaptic inhibition.

dentate gyrus tonic inhibition ex vivo electrophysiology cell-type specificity

KCNQ Channel Potency: 3-4 Fold Lower than Retigabine, Functional Selectivity for GABAARs at Sub-μM Concentrations

AA29504 is a close analog of the KCNQ channel opener retigabine but exhibits 3-4 fold lower potency at cloned KCNQ2, KCNQ2/3, and KCNQ4 channels [1]. Critically, AA29504 potentiates GABAAR-mediated currents at sub-micromolar concentrations where no significant KCNQ channel modulation is observed [2], providing a functional window for selective GABAAR pharmacology.

KCNQ retigabine analog off-target activity potency comparison

Broad PAM Potency Across 13 GABAAR Subtypes with Differential Efficacy Modulation (δ vs. γ2S)

AA29504 acts as a positive allosteric modulator (PAM) with consistent potency across 13 tested GABAAR subtypes (EC50 range: 0.45-5.2 μM) [1]. However, it differentially modulates efficacy: GABA EC5-evoked currents through αβδ subtypes are enhanced to substantially higher levels than those through αβγ2S subtypes when normalized to GABA Imax [1]. This demonstrates that while AA29504 binds broadly, its functional impact is δ-subunit-preferring.

PAM efficacy modulation subtype selectivity TEVC electrophysiology

AA29504 Procurement Scenarios: Research Applications Leveraging δ-GABAAR Selectivity and In Vivo Anxiolytic Efficacy


Ex Vivo Electrophysiology for Probing Tonic Inhibition in Native Brain Circuits

Use AA29504 in whole-cell patch-clamp recordings from brain slices to selectively enhance extrasynaptic tonic currents. Its 4.2-fold potentiation of THIP-induced tonic current in dentate gyrus granule cells versus 2.6-fold in interneurons [1] provides a robust tool for dissecting cell-type-specific contributions of δ-GABAARs to network excitability.

In Vivo Behavioral Pharmacology for Anxiolytic Phenotyping

Employ AA29504 in rodent models of anxiety. Systemic administration produces dose-dependent anxiolytic and stress-reducing effects in mice [1] and rats [2], enabling studies that link δ-GABAAR-mediated tonic inhibition to behavioral outcomes without the confounding KCNQ channel activity seen with retigabine at comparable doses [3].

Recombinant Receptor Assays for δ/γ2 Subunit Selectivity Profiling

Utilize AA29504 as a reference δ-preferring Ago-PAM in heterologous expression systems (e.g., Xenopus oocytes, HEK293 cells) for benchmarking novel GABAAR modulators. Its 3-fold increase in maximum GABA response at α4β3δ receptors versus no change at α1β3γ2s receptors [1] serves as a validated control for δ-subunit selectivity in structure-activity relationship (SAR) studies.

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22 linked technical documents
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